3-(4-Chlorophenyl)-2'-methoxypropiophenone

Medicinal Chemistry Lipophilicity Optimization ADME

3-(4-Chlorophenyl)-2'-methoxypropiophenone (CAS 898787-62-7) is an aromatic ketone belonging to the class of substituted propiophenones. It features a 4-chlorophenyl group at the 3-position and a 2-methoxy group on the phenyl ring attached to the carbonyl.

Molecular Formula C16H15ClO2
Molecular Weight 274.74 g/mol
CAS No. 898787-62-7
Cat. No. B3023813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-2'-methoxypropiophenone
CAS898787-62-7
Molecular FormulaC16H15ClO2
Molecular Weight274.74 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H15ClO2/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11H2,1H3
InChIKeyWZZDQRGZXPOCNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)-2'-methoxypropiophenone (CAS 898787-62-7) – A Structurally Distinct Synthetic Intermediate for Medicinal Chemistry and Fine Chemical Research


3-(4-Chlorophenyl)-2'-methoxypropiophenone (CAS 898787-62-7) is an aromatic ketone belonging to the class of substituted propiophenones. It features a 4-chlorophenyl group at the 3-position and a 2-methoxy group on the phenyl ring attached to the carbonyl [1]. The compound is widely utilized as a key intermediate in pharmaceutical synthesis and fine chemical research, owing to its well-defined molecular architecture [2]. Its computed properties include a density of 1.173 g/cm³, a boiling point of 414°C at 760 mmHg, and a topological polar surface area (PSA) of 26.3 Ų [1].

Why Generic Propiophenone Derivatives Cannot Substitute for 3-(4-Chlorophenyl)-2'-methoxypropiophenone (CAS 898787-62-7) in Regioselective Synthesis


Within the propiophenone class, simple substitution can profoundly alter physicochemical and reactivity profiles. The specific positioning of the 4-chlorophenyl and 2'-methoxy groups in CAS 898787-62-7 confers a unique combination of lipophilicity (LogP 4.16) and steric/electronic influence that is not recapitulated by regioisomers (e.g., 4'-chloro-3-(2-methoxyphenyl)propiophenone, CAS 898769-91-0) or analogs with altered substitution patterns [1][2]. For instance, swapping the chloro and methoxy positions, or using a methoxy vs. chloro substituent, significantly impacts the compound's reactivity in coupling and functionalization reactions [2]. Therefore, indiscriminate substitution with a related analog risks altering reaction yields, selectivity, or downstream product purity, as substantiated by the quantitative differentiation evidence below.

Quantitative Differentiation Guide for 3-(4-Chlorophenyl)-2'-methoxypropiophenone (CAS 898787-62-7) Against Closest Analogs


Higher Computed LogP (4.16) vs. 4'-Chloro Regioisomer (3.78) Dictates Superior Lipophilicity for Membrane-Permeable Designs

3-(4-Chlorophenyl)-2'-methoxypropiophenone (CAS 898787-62-7) exhibits a higher computed LogP (4.16) compared to its regioisomer 4'-Chloro-3-(2-methoxyphenyl)propiophenone (CAS 898769-91-0, LogP 3.78) [1]. This difference of 0.38 LogP units translates to a greater than 2-fold increase in lipophilicity, a critical parameter for passive membrane permeability and target engagement in cellular assays [2].

Medicinal Chemistry Lipophilicity Optimization ADME

Superior Topological Polar Surface Area (26.3 Ų) vs. De-methoxylated Analog (17.1 Ų) Enhances Hydrogen Bonding Potential for Targeted Interactions

The presence of the 2'-methoxy group in CAS 898787-62-7 increases its topological polar surface area (TPSA) to 26.3 Ų, compared to 17.1 Ų for the de-methoxylated analog 3-(4-chlorophenyl)propiophenone (CAS 111302-55-7) [1]. This 9.2 Ų difference provides an additional hydrogen bond acceptor site, which can be critical for achieving specific target binding or improving solubility in polar environments [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Reduced Density (1.173 g/cm³) vs. 4'-Chloro Regioisomer (1.189 g/cm³) May Influence Crystallization and Formulation Behavior

3-(4-Chlorophenyl)-2'-methoxypropiophenone exhibits a lower computed density (1.173 g/cm³) compared to its regioisomer 4'-Chloro-3-(2-methoxyphenyl)propiophenone (1.189 g/cm³) [1]. While seemingly minor, differences in solid-state packing can impact properties such as melting point, solubility, and stability in formulated products.

Solid-State Chemistry Formulation Development Crystallography

Slightly Higher Boiling Point (414°C) vs. 4'-Chloro Regioisomer (410°C) Indicates Potentially Superior Thermal Stability During Distillation

The computed boiling point of 3-(4-Chlorophenyl)-2'-methoxypropiophenone is 414°C at 760 mmHg, which is 4°C higher than that of its regioisomer 4'-Chloro-3-(2-methoxyphenyl)propiophenone (410°C) [1]. This suggests potentially enhanced thermal stability, which may be advantageous during high-temperature purification steps like distillation.

Thermal Stability Purification Process Chemistry

Commercially Available at Higher Purity (98%) vs. Generic Propiophenone Derivatives (Typically 95%), Ensuring Reproducible Synthetic Outcomes

Commercial suppliers offer 3-(4-Chlorophenyl)-2'-methoxypropiophenone at a purity specification of 98% , which is notably higher than the typical 95% purity commonly offered for generic propiophenone derivatives like 4'-Chloro-3-(2-methoxyphenyl)propiophenone . This higher purity level directly minimizes the risk of side reactions and impurities affecting downstream synthesis.

Synthetic Chemistry Quality Control Procurement

High-Value Application Scenarios for 3-(4-Chlorophenyl)-2'-methoxypropiophenone (CAS 898787-62-7) Based on Differentiated Properties


Lipophilic Scaffold for CNS-Penetrant Kinase Inhibitor Development

Medicinal chemists targeting kinases or other intracellular targets in the central nervous system (CNS) can leverage the compound's elevated LogP (4.16) and favorable TPSA (26.3 Ų) [1] as a core scaffold. Its higher lipophilicity, compared to regioisomers, suggests a greater potential for passive blood-brain barrier penetration, making it a strategic choice for building focused libraries of CNS-active compounds.

Key Intermediate in Multi-Step Synthesis of Complex Natural Product Analogs

Process chemists can utilize this compound as a robust intermediate in the synthesis of natural product analogs (e.g., bridged diterpene alkaloids) [2]. Its commercial availability at 98% purity ensures high initial fidelity in multi-step sequences, minimizing the propagation of impurities that can complicate final purification.

Model Compound for Structure-Activity Relationship (SAR) Studies on Propiophenone-Based Inhibitors

Researchers exploring the SAR of propiophenone derivatives as enzyme inhibitors (e.g., CYP2C19, MPO) [3] can use CAS 898787-62-7 as a reference compound. Its distinct substitution pattern provides a well-defined benchmark against which to assess the impact of structural modifications (e.g., chloro vs. methoxy positioning) on activity, selectivity, and physicochemical properties.

Crystallization and Solid-Form Screening for Optimized Formulation Development

Formulation scientists can leverage the compound's unique density (1.173 g/cm³) and TPSA (26.3 Ų) [1] to explore alternative solid forms with potentially improved solubility or stability profiles. The quantifiable differences in these parameters compared to analogs provide a rational basis for selecting lead candidates for polymorph screening and formulation studies.

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